

# Dawsonite: A Geochemical Tracer for Carbon Dioxide Sequestration

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## Compound of Interest

Compound Name: DAWSONITE

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## Introduction

The geological sequestration of carbon dioxide (CO<sub>2</sub>) is a critical strategy for mitigating greenhouse gas emissions. A key challenge in this endeavor is the long-term monitoring and verification of CO<sub>2</sub> storage integrity within subsurface reservoirs. Geochemical tracers offer a robust solution for tracking the migration and fate of injected CO<sub>2</sub>. Among these, the mineral **dawsonite** [NaAlCO<sub>3</sub>(OH)<sub>2</sub>] has emerged as a significant in-situ tracer, providing a direct mineralogical record of CO<sub>2</sub>-water-rock interactions. This technical guide provides a comprehensive overview of **dawsonite**'s utility as a tracer mineral, detailing its formation, stability, detection, and the experimental protocols relevant to its study in the context of CO<sub>2</sub> sequestration.

**Dawsonite** is a sodium aluminum hydroxy carbonate mineral that can form when CO<sub>2</sub>-rich fluids interact with aluminosilicate minerals, such as feldspars, commonly found in sedimentary basins.[1][2] Its precipitation is a direct consequence of the altered geochemical conditions induced by the dissolution of CO<sub>2</sub> in formation waters, leading to a decrease in pH and subsequent mineral reactions.[1] The presence of **dawsonite** in a reservoir can, therefore, serve as a definitive indicator of CO<sub>2</sub> mineralization, a secure and long-term storage mechanism.[3][4]

## Dawsonite Formation and Stability

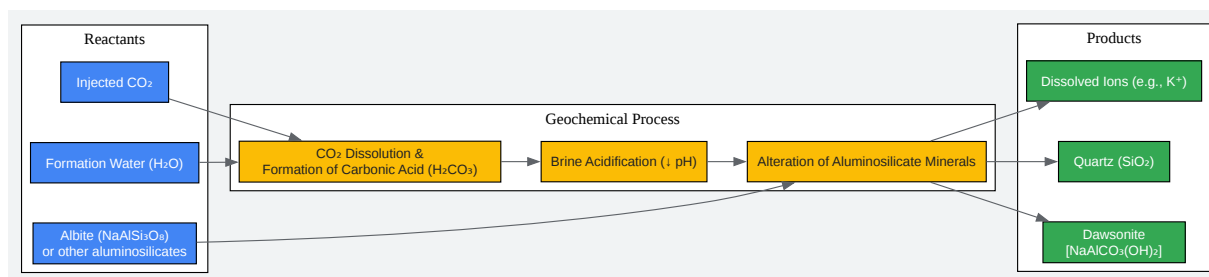
The formation of **dawsonite** is a complex process governed by a combination of thermodynamic and kinetic factors. Understanding these factors is crucial for predicting its occurrence and interpreting its presence as a CO<sub>2</sub> tracer.

## Geochemical Formation Pathways

The primary pathway for **dawsonite** formation in a CO<sub>2</sub> storage context involves the reaction of CO<sub>2</sub>-charged brine with sodium- and aluminum-bearing minerals. A common reaction involves the alteration of albite (NaAlSi<sub>3</sub>O<sub>8</sub>), a sodium-rich feldspar:



Numerous modeling studies indicate that the injection of CO<sub>2</sub> into deep saline aquifers will stabilize various carbonate minerals, including **dawsonite**.<sup>[1]</sup> The formation of **dawsonite** is enhanced by high concentrations of Na<sup>+</sup> in the brine and the dissolution of minerals like K-feldspar induced by the acidic conditions created by CO<sub>2</sub>.<sup>[1]</sup>



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*Diagram of the geochemical pathway for **dawsonite** formation.*

## Thermodynamic and Kinetic Controls

The stability of **dawsonite** is highly dependent on temperature, pH, and the partial pressure of CO<sub>2</sub> (pCO<sub>2</sub>).<sup>[6][7]</sup> Thermodynamic calculations show that **dawsonite** is favored at the high CO<sub>2</sub> pressures typical of injection into sandstone reservoirs.<sup>[7][8]</sup> However, if the CO<sub>2</sub> pressure decreases, for instance due to leakage or dispersion, **dawsonite** can become unstable and dissolve.<sup>[7][8]</sup>

Experimental studies have shown that **dawsonite** can be synthesized under a range of conditions. Optimal conditions for rapid synthesis have been identified around 140°C and a pH of 9.5.<sup>[3]</sup> However, at temperatures around 200°C, the crystallinity of **dawsonite** decreases, and it may even dissolve with prolonged reaction times.<sup>[3]</sup> The stability of **dawsonite** is also influenced by the presence of other ions. For example, the presence of magnesium can inhibit **dawsonite** formation, leading to the precipitation of other minerals like hydrotalcite.<sup>[9]</sup>

## Quantitative Data on Dawsonite Properties

The following tables summarize key quantitative data from various experimental and modeling studies on **dawsonite**, providing a basis for comparison and for parameterizing geochemical models.

Parameter	Value	Conditions	Reference
Formation Temperature	100 - 180 °C	Experimental synthesis	
93.64 - 124.98 °C	Calculated from fractionation	[2]	
< 120 °C	Critical stability temperature		
Optimal Synthesis pH	9.5	Experimental synthesis	[3]
Dissolution Rate	$1.58 \times 10^{-9}$ mol/(m <sup>2</sup> ·s)	80 °C, pH 3.5 - 8.6	[7][8]
Enthalpy of Formation ( $\Delta H_f^\circ$ )	-469.4 ± 0.7 kcal/mol	Calorimetry	[10]
Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	-428.1 kcal/mol	Calculated	[10]
Entropy ( $S^\circ$ )	31.55 ± 0.3 cal/(deg·mol)	298 K	[10]

Table 1: Formation and Thermodynamic Properties of **Dawsonite**.

Reservoir Characteristic	Observation	Implication for Dawsonite	Reference
Porosity (Normal Sandstone)	2.8% (avg)	Higher initial porosity	[2]
Porosity (Dawsonite-bearing)	0.7% (avg)	Porosity reduction by cementation	[2]
Permeability (Normal)	3.27 md (avg)	Higher initial permeability	[2]
Permeability (Dawsonite-bearing)	0.4 md (avg)	Permeability reduction	[2]

Table 2: Petrophysical Changes Associated with **Dawsonite** Precipitation.

## Experimental Protocols

The study of **dawsonite** as a CO<sub>2</sub> tracer involves both its synthesis in the laboratory to understand its formation and the development of analytical techniques for its detection and quantification in reservoir samples.

### Hydrothermal Synthesis of Dawsonite

A common method for synthesizing **dawsonite** involves hydrothermal reactions in a controlled laboratory setting.

Objective: To synthesize pure **dawsonite** to study its properties and reaction kinetics.

Materials:

- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Gibbsite [Al(OH)<sub>3</sub>] or another aluminum source (e.g., AlCl<sub>3</sub> and NaOH)[9]
- De-ionized water
- Sealed pressure vessel (autoclave), potentially with a Teflon inner vessel[1][9]

Protocol:

- Prepare an aluminum hydroxide suspension. One method involves mixing an AlCl<sub>3</sub> solution (e.g., 1 M) with a NaOH solution (e.g., 3 M) to precipitate Al(OH)<sub>3</sub>. [9]
- Add a solution of NaHCO<sub>3</sub> to the aluminum hydroxide suspension. A molar ratio of NaHCO<sub>3</sub> to Al of 8 has been used to ensure an excess of bicarbonate. [9]
- Adjust the initial pH of the solution to the desired level (e.g., 10.0 ± 0.1) using a NaOH solution. [9]
- Transfer the solution to a sealed pressure vessel (autoclave).

- Heat the vessel to the target temperature (e.g., 175°C) for a specified duration (e.g., 6-12 hours).[\[1\]](#)[\[3\]](#)
- After the reaction, cool the vessel and collect the solid product.
- Wash the solid product with de-ionized water and dry it at a moderate temperature (e.g., 70°C).[\[9\]](#)

## Analytical Techniques for Dawsonite Detection

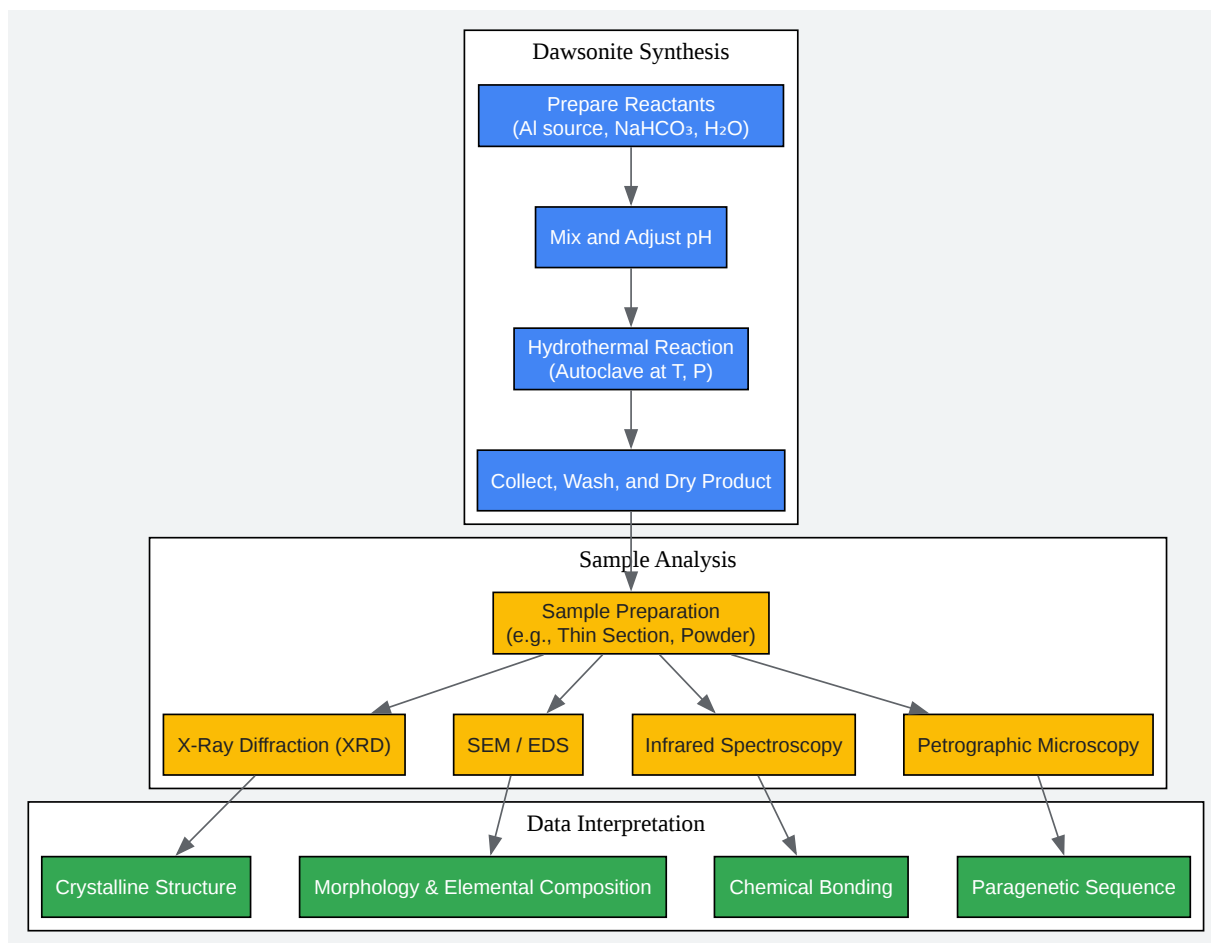
Several analytical techniques are employed to identify and characterize **dawsonite** in both synthetic and natural samples.

**X-Ray Diffraction (XRD):** This is a primary technique for identifying the crystalline structure of **dawsonite**. The resulting diffraction pattern provides a unique fingerprint of the mineral.[\[9\]](#)[\[11\]](#)

**Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS):** SEM provides high-resolution images of the mineral's morphology (e.g., fibrous or radial crystals), while EDS determines its elemental composition (Na, Al, C, O), confirming the presence of **dawsonite**.[\[9\]](#)[\[12\]](#)

**Infrared Spectroscopy (IR):** IR spectroscopy can be used to identify the characteristic vibrational modes of the carbonate and hydroxyl groups within the **dawsonite** structure.[\[11\]](#)[\[13\]](#)

**Petrographic Microscopy:** Examination of thin sections of reservoir rock under a polarizing microscope can reveal the textural relationships of **dawsonite** with other minerals, helping to establish its paragenetic sequence.[\[12\]](#)



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Workflow for **dawsonite** synthesis and analysis.

## Dawsonite as a Tracer in Practice

The practical application of **dawsonite** as a tracer involves monitoring for its appearance in reservoir core samples over time. The presence and abundance of **dawsonite** can provide direct evidence of the extent of CO<sub>2</sub>-rock interaction and the effectiveness of mineral trapping.

Logical Framework for **Dawsonite** as a CO<sub>2</sub> Tracer:

- **Baseline Characterization:** Prior to CO<sub>2</sub> injection, reservoir core samples are analyzed to determine the initial mineralogy and confirm the absence of **dawsonite**.
- **CO<sub>2</sub> Injection:** Supercritical CO<sub>2</sub> is injected into the target geological formation.
- **Geochemical Reactions:** The injected CO<sub>2</sub> dissolves in the formation brine, leading to the formation of carbonic acid and a decrease in pH. This acidic brine reacts with aluminosilicate minerals in the reservoir rock.
- **Dawsonite Precipitation:** Under favorable conditions of temperature, pressure, and fluid composition, **dawsonite** precipitates as a secondary mineral.
- **Monitoring and Verification:** Post-injection core samples are retrieved and analyzed using the techniques described above. The presence of **dawsonite** serves as a direct tracer for the long-term mineral sequestration of CO<sub>2</sub>.

## Conclusion

**Dawsonite** serves as a powerful geochemical tracer for monitoring the fate of injected CO<sub>2</sub> in geological storage sites. Its formation is intrinsically linked to the processes of CO<sub>2</sub> dissolution and subsequent water-rock interactions, making it a reliable indicator of mineral trapping. A thorough understanding of its formation conditions, stability, and the appropriate analytical techniques for its detection is essential for its effective use. The data and protocols presented in this guide provide a foundational resource for researchers and professionals working to ensure the safety and permanence of geological CO<sub>2</sub> sequestration. While numerical simulations often predict its formation, the debate continues regarding the extent of its occurrence in natural systems, highlighting the need for further experimental and field-scale research.<sup>[6][9]</sup>



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